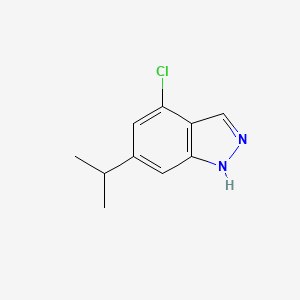

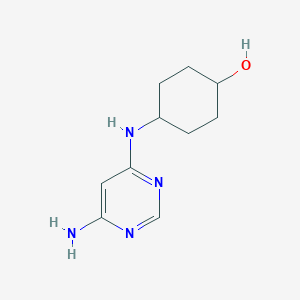

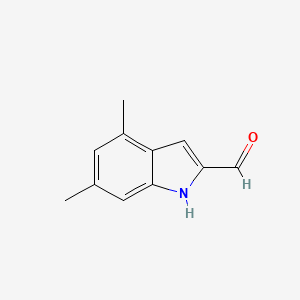

4-((6-Aminopyrimidin-4-yl)amino)cyclohexan-1-ol

Overview

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

Molecular Structure Analysis

The molecular structure of similar compounds like 4-Aminopyrimidine has been studied. The formula for 4-Aminopyrimidine is C4H5N3 and its molecular weight is 95.1026 .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Aminopyrimidine have been analyzed. The chemical formula for 4-Aminopyrimidine is C4H5N3 and its molecular weight is 95.1026 .

Scientific Research Applications

Green Chemistry Synthesis

- A study highlighted the environmentally friendly synthesis of multifunctional pyrimidines using green chemical techniques, demonstrating the compound's relevance in developing antimicrobial agents. This synthesis approach emphasizes milder conditions, shorter reaction times, and higher yields, aligning with green chemistry principles (Gupta, Jain, Madan, & Menghani, 2014).

Innovative Cycloaddition Reactions

- Another research focused on TfOH-mediated cycloadditions of ynamides with nitriles to synthesize 4-aminopyrimidine derivatives, showcasing the adaptability of pyrimidine chemistry to generate functionally diverse molecules (Chen, Song, Wang, Yu, & Tang, 2016).

- Similarly, gold-catalyzed cycloadditions were developed to construct 4-aminopyrimidine cores, providing a new method for accessing pharmaceutically significant motifs with excellent regioselectivity (Karad & Liu, 2014).

Antiviral Activity

- The potential antiviral activity of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines was investigated, revealing their efficacy against herpes and retroviruses, including HIV. This research underscores the therapeutic applications of pyrimidine derivatives in antiviral drug development (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).

Synthesis of β-Aminocarboxylic Acids

- The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which are crucial in medicinal chemistry due to their biological effects and role as precursors for bioactive compounds, was reviewed, highlighting the compound's utility in drug discovery (Kiss & Fülöp, 2014).

Mechanism of Action

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives has developed in several priority directions, including the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name |

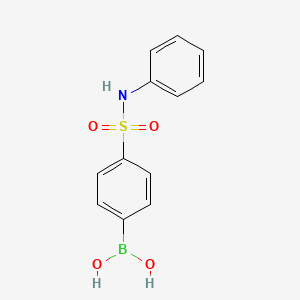

4-[(6-aminopyrimidin-4-yl)amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSIBKCCQIJQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC(=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)

![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)